1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid
Description
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1 and a 4-chlorophenyl substituent at position 3 of the piperidine ring, along with a carboxylic acid moiety at position 4. Its molecular formula is C17H22ClNO4, with an average molecular mass of 339.816 g/mol and a monoisotopic mass of 339.123736 Da . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the 4-chlorophenyl group contributes to aromatic interactions in biological systems.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-9-8-13(15(20)21)14(10-19)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUUNKWBKRROEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395601-21-4 | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of 4-chlorophenylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products Formed
Substitution Reactions: Products with various substituents replacing the chlorine atom.
Deprotection Reactions: The free amine derivative of the compound.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
a) 1-[(tert-Butoxy)carbonyl]-4-(4-chlorophenyl)piperidine-4-carboxylic Acid
- Structure : The 4-chlorophenyl group is at position 4 instead of position 3.
- Molecular Formula: C17H22ClNO4 (same as target compound).
- Source : Enamine Ltd. Building Blocks Catalogue .
b) 1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic Acid
Halogen-Substituted Analogs
a) 1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic Acid
- Structure : Fluorine replaces chlorine at position 4 of the piperidine ring.
- Molecular Formula: C11H18FNO4.
- Molecular Weight : 247.26 g/mol.
- CAS : 1303972-85-1 .
b) 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic Acid
Aliphatic Substituent Variants
a) 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid
- Structure : Ethyl group replaces the 4-chlorophenyl moiety.
- Molecular Formula: C13H23NO4.
- Key Difference : Aliphatic substituents reduce aromatic interactions but improve solubility in aqueous media.
- CAS : 189321-63-9 .
b) 1-(tert-Butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic Acid
Comparative Data Table
Key Findings from Structural Comparisons
Substituent Position : Moving the chlorophenyl group from position 3 to 4 (as in ) changes steric accessibility, which could impact binding to targets like enzymes or receptors.
Halogen Effects : Chlorine’s larger size and polarizability compared to fluorine () may favor interactions with aromatic residues in proteins, while fluorine improves stability against oxidative metabolism.
Benzyl vs. Phenyl Linkers : Benzyl-substituted analogs () exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.
Aliphatic vs.
Biological Activity
1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid (Boc-4-Cl-Pip) is a synthetic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C16H22ClNO4
- Molecular Weight : 339.81 g/mol
- CAS Number : 1395601-21-4
Boc-4-Cl-Pip contains a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a chlorophenyl substituent, which influences its reactivity and biological interactions.
The biological activity of Boc-4-Cl-Pip primarily revolves around its role as a potential enzyme inhibitor and receptor ligand. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.
Potential Mechanisms Include:
- Enzyme Inhibition : It may act as an inhibitor of various enzymes, potentially impacting metabolic pathways.
- Receptor Interaction : The compound can interact with specific receptors, modulating physiological responses.
Antiviral Activity
Recent studies indicate that similar compounds within the piperidine family exhibit antiviral properties. For instance, certain derivatives have shown efficacy against viruses such as HIV and hepatitis C. Although specific data for Boc-4-Cl-Pip's antiviral activity is limited, its structural similarity suggests potential in this area.
Antimicrobial Properties
Boc-4-Cl-Pip has been investigated for its antimicrobial effects. Compounds with similar structures have demonstrated significant activity against various bacterial strains, indicating that Boc-4-Cl-Pip may also possess such properties.
Case Studies and Research Findings
-
Antiviral Screening
- A study evaluated the antiviral potential of piperidine derivatives against the tobacco mosaic virus (TMV). Compounds with structural similarities to Boc-4-Cl-Pip exhibited varying levels of activity, suggesting that modifications to the piperidine structure could enhance efficacy against viral pathogens .
-
Enzyme Inhibition Studies
- Research on dipeptidyl peptidase-4 (DPP-4) inhibitors has shown that piperidine derivatives can effectively modulate enzyme activity critical in glucose metabolism. While direct studies on Boc-4-Cl-Pip are scarce, its design suggests it could be a candidate for further investigation in glucose regulation .
Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?
- Answer : The compound requires storage at 2–8°C in a dry environment to maintain stability. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and ANSI-approved safety goggles are mandatory. Avoid dust formation and use local exhaust ventilation during handling. In case of skin contact, wash immediately with soap and water, and rinse eyes for ≥15 minutes if exposed .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Synthesis typically involves multi-step organic reactions, including Boc-protection of the piperidine nitrogen, Friedel-Crafts alkylation for introducing the 4-chlorophenyl group, and carboxylation at the 4-position. Reaction conditions (e.g., anhydrous solvents like THF, temperatures between 0–25°C) are critical to avoid side reactions .
Q. How can researchers verify the purity and structural integrity of synthesized batches?
- Answer : Analytical techniques such as HPLC (with C18 columns and UV detection at 254 nm) and 1H/13C NMR (in deuterated DMSO or CDCl₃) are standard. Mass spectrometry (ESI-MS) confirms molecular weight, while FT-IR validates functional groups like the Boc carbonyl (∼1680 cm⁻¹) .
Advanced Research Questions
Q. What degradation pathways occur under environmental or physiological conditions, and how are they characterized?
- Answer : Hydrolysis is the primary degradation mechanism, cleaving the Boc group under acidic/basic conditions to yield 3-(4-chlorophenyl)piperidine-4-carboxylic acid. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS identify degradation products. Environmental metabolites are tracked using SPE extraction and high-resolution MS .
Q. How does the substitution pattern (e.g., 4-chlorophenyl vs. methyl groups) influence biological activity?
- Answer : Comparative studies with analogs (e.g., 3,5-dimethyl or 4-fluorophenyl derivatives) reveal that the 4-chlorophenyl group enhances binding affinity to neurological targets (e.g., σ receptors) by 10–15×. Docking simulations and SPR assays quantify steric/electronic effects on target engagement .
Q. What methodologies are used to assess the compound’s pharmacokinetic properties in preclinical models?
- Answer : In vitro assays include:
- Plasma stability : Incubation in rat/human plasma (37°C, 24h) followed by LC-MS quantification.
- Caco-2 permeability : Assess intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high bioavailability).
In vivo, microdosing studies with radiolabeled compound (³H or ¹⁴C) track distribution and clearance .
Q. How can the carboxylic acid moiety be functionalized for polymer-supported drug delivery systems?
- Answer : The carboxylic acid is esterified with PEG or PLGA polymers via EDC/NHS coupling. Drug release kinetics (e.g., burst vs. sustained) are evaluated using dialysis bags in PBS (pH 7.4) at 37°C. Nanoformulations (e.g., liposomes) improve CNS penetration by 2–3× in murine models .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
